Ethyl 1-acetylcyclopropanecarboxylate (CAS: 32933-03-2) is a bifunctional organic compound featuring a ketone and an ethyl ester attached to the same carbon of a cyclopropane ring. This unique structural arrangement makes it a valuable C5 synthon and a key precursor for constructing complex heterocyclic molecules, particularly those with applications in medicinal and agricultural chemistry. Its inherent ring strain and dual reactivity points allow for efficient and regioselective formation of pyrazole, quinolone, and other pharmacologically relevant scaffolds. [REFS-1, REFS-2]
Substituting Ethyl 1-acetylcyclopropanecarboxylate with more common acyclic β-keto-esters, such as ethyl acetoacetate, is often unfeasible as it fails to introduce the critical cyclopropyl moiety. This strained ring is not merely a spacer; it imparts specific conformational rigidity and metabolic stability to the final active molecule, which is essential for biological activity. Synthesizing the cyclopropane ring at a different stage of a multi-step process typically involves lower overall yields, more complex purification, and the use of specialized reagents, making the direct use of this compound a more efficient and cost-effective procurement choice for targeted molecular frameworks. [REFS-1, REFS-2]
This compound serves as a direct precursor for 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives through condensation with hydrazines. In a documented synthesis, the reaction of Ethyl 1-acetylcyclopropanecarboxylate with hydrazine hydrate proceeds cleanly to form the target pyrazole scaffold. [1] In contrast, using a common substitute like ethyl acetoacetate would yield a pyrazole lacking the crucial cyclopropyl group, which is often integral for achieving desired pharmacological activity. The direct incorporation of the cyclopropyl moiety from the start simplifies the synthetic route significantly compared to post-synthesis cyclopropanation methods. [2]
| Evidence Dimension | Product Structure & Synthetic Efficiency |
| Target Compound Data | Directly yields a cyclopropyl-substituted pyrazole core in a single condensation step. |
| Comparator Or Baseline | Ethyl acetoacetate: Yields a pyrazole with a simple methyl group at the 3-position, requiring additional, often complex, steps to introduce a cyclopropyl ring. |
| Quantified Difference | Reduces the number of synthetic steps required to achieve the target cyclopropyl-heterocycle structure. |
| Conditions | Condensation reaction with hydrazine hydrate. |
For medicinal chemistry programs, this compound provides a more direct and efficient route to specific cyclopropyl-containing pyrazoles, saving time and resources.
The dual reactivity of Ethyl 1-acetylcyclopropanecarboxylate is highly compatible with multicomponent reactions (MCRs), a key strategy for process intensification. In the synthesis of pyrano[2,3-c]pyrazoles, it participates in a one-pot, three-component reaction with hydrazine hydrate and malononitrile, achieving yields as high as 94%. [1] This contrasts sharply with traditional multi-step syntheses, which require sequential reactions, intermediate isolation, and purification, leading to lower overall yields and higher solvent waste. The ability to form complex structures in a single, high-yielding step makes this compound a preferred choice for efficient library synthesis and process development. [2]
| Evidence Dimension | Reaction Yield & Process Efficiency |
| Target Compound Data | 94% yield in a one-pot, three-component reaction. |
| Comparator Or Baseline | Conventional multi-step synthesis (stepwise condensation and cyclization): Typically lower overall yields and requires intermediate isolation. |
| Quantified Difference | Significant increase in process efficiency and yield by consolidating multiple transformations into a single operation. |
| Conditions | Three-component reaction with hydrazine hydrate and malononitrile, catalyzed by piperidine under reflux. |
This demonstrates superior process efficiency, reducing manufacturing steps, solvent usage, and purification costs compared to building the same scaffold via a linear synthesis.
The utility of Ethyl 1-acetylcyclopropanecarboxylate is established in patented synthetic routes for key intermediates of fluoroquinolone antibiotics, such as moxifloxacin. A Chinese patent details its use in a condensation reaction to form a cyclopropyl-ketoamine side chain, a critical component of the final drug. [1] Alternative routes to these side chains often start from less advanced precursors like diethyl malonate, requiring a multi-step sequence to construct the acetylcyclopropane unit. [2] The selection of this specific compound in a patented industrial process underscores its reliability and efficiency for producing high-value pharmaceutical intermediates.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Used as a key building block in a patented, streamlined synthesis of a moxifloxacin side-chain. |
| Comparator Or Baseline | Alternative Gould-Jacobs based syntheses which build the quinolone core from simpler aniline and malonate precursors, but require separate, multi-step construction of the required side-chain. |
| Quantified Difference | Reduces the number of steps to synthesize the specific cyclopropyl-containing side chain required for certain advanced fluoroquinolones. |
| Conditions | Patented process for pharmaceutical intermediate synthesis. |
Its use in patented pharmaceutical manufacturing provides strong evidence of its process suitability, purity-linked reproducibility, and value in producing commercial active pharmaceutical ingredients.
Ideal for research groups focused on developing novel pyrazole-based kinase inhibitors, GPCR antagonists, or other antitumor agents where a cyclopropyl moiety is required to enhance potency, selectivity, or metabolic stability. [1]
Serves as a critical starting material for the synthesis of complex side chains used in the development of next-generation fluoroquinolone antibiotics, bypassing the need for multi-step construction of the acetylcyclopropane unit. [2]
Well-suited for academic and industrial labs employing multicomponent reactions to rapidly generate libraries of complex, drug-like heterocyclic compounds, such as pyrano[2,3-c]pyrazoles, for high-throughput screening. [3]
Irritant